molecular formula C9H12O2S B8462287 5,6-Dihydro-7-hydroxy-5,5-dimethyl-7H-thieno[3,2-b]pyran

5,6-Dihydro-7-hydroxy-5,5-dimethyl-7H-thieno[3,2-b]pyran

Cat. No.: B8462287
M. Wt: 184.26 g/mol
InChI Key: QDXLLAHGLDGHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydro-7-hydroxy-5,5-dimethyl-7H-thieno[3,2-b]pyran is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-7-ol

InChI

InChI=1S/C9H12O2S/c1-9(2)5-6(10)8-7(11-9)3-4-12-8/h3-4,6,10H,5H2,1-2H3

InChI Key

QDXLLAHGLDGHCO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C=CS2)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (0.97 g, 25.5 mmol) was added to a solution of 5,6-dihydro-5,5-dimethyl-7H-thieno [3,2-b]pyran-7-one (3.1 g, 17.0 mmol) in ethanol (50 mL) and stirred at rt for 2 h. An additional 0.97 g of sodium borohydride was added and the mixture was stirred 16 h. The mixture was poured into water and extracted with dichloromethane. The dichloromethane solution was washed with water (5×) and dried over magnesium sulfate. The solvent was evaporated in vacuo to give the product, 2.96 g (95%), as a brown oil: IR (neat): 3373, 2976, 1561 and 1400 cm-1 ; MS: m/z 185 (MH+); 1H NMR (CDCl3): δ 1.34 (s, 3H), 1.45 (s, 3H), 1.87 (m, 1H), 1.94 (d, J=7.0 Hz, 1H, exchanges with D2O), 2.16 (m, 1H), 4.88 (m, 1H), 6.57 (d, J=5.4 Hz, 1H), 7.13 (d, J=5.4 Hz, 1H). This oil was used without further purification in the next step.
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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